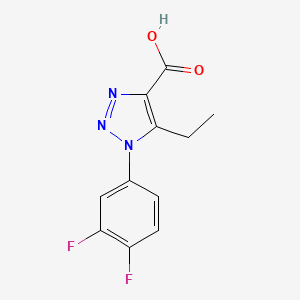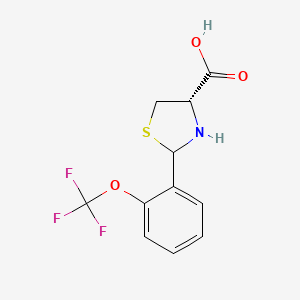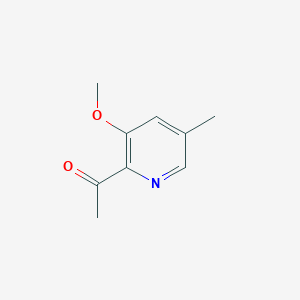
3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C12H15BrN2O2 It is characterized by the presence of a bromine atom at the third position and a piperazin-1-ylmethyl group at the fourth position on the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid typically involves the bromination of 4-(piperazin-1-ylmethyl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to ensure consistent quality and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and piperazin-1-ylmethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-(4-methyl-1-piperazinyl)benzoic acid
- 4-(Piperazin-1-ylmethyl)benzoic acid
- 3-Bromo-4-methylbenzoic acid
Uniqueness
3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid is unique due to the presence of both a bromine atom and a piperazin-1-ylmethyl group on the benzoic acid ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its structural features allow for diverse chemical modifications and functionalization, enhancing its utility in synthetic chemistry and drug discovery.
Propiedades
Número CAS |
1131594-48-3 |
|---|---|
Fórmula molecular |
C12H15BrN2O2 |
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
3-bromo-4-(piperazin-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H15BrN2O2/c13-11-7-9(12(16)17)1-2-10(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2,(H,16,17) |
Clave InChI |
QXRMCMZLCFDZCH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C=C(C=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-iodobenzo[d]thiazole](/img/structure/B11812965.png)


![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)









![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
